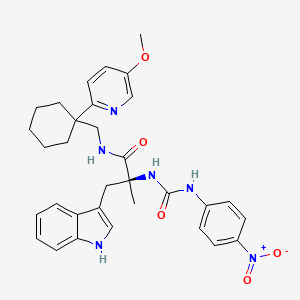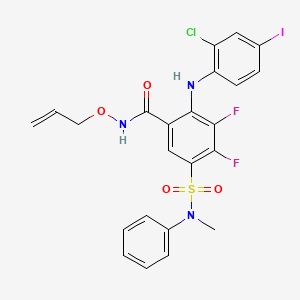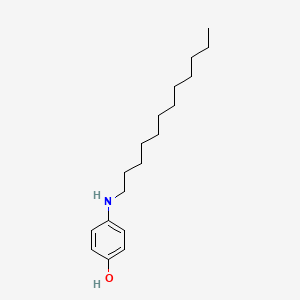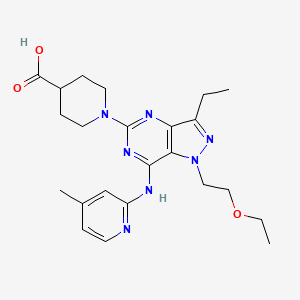
PEG6-Tos
Vue d'ensemble
Description
PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
This compound is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Molecular Structure Analysis
This compound contains total 54 bond(s); 26 non-H bond(s), 8 multiple bond(s), 16 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), 4 ether(s) (aliphatic), and 1 sulfonate(s) (thio-/dithio-) .
Chemical Reactions Analysis
The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions . This compound is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Physical And Chemical Properties Analysis
This compound is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Applications De Recherche Scientifique
Systèmes de libération de médicaments
PEG6-Tos: est largement utilisé dans le développement de systèmes de libération de médicaments en raison de son espaceur PEG hydrophile qui augmente la solubilité dans les milieux aqueux . La présence d'un groupe tosyle permet une dérivatisation ultérieure, ce qui en fait un candidat idéal pour la conjugaison de médicaments avec des ligands de ciblage ou des molécules thérapeutiques. Cela améliore la biodisponibilité et l'efficacité des médicaments en facilitant leur libération contrôlée et leur administration ciblée à des sites spécifiques dans l'organisme.
Synthèse de PROTAC
Dans le domaine de la dégradation ciblée des protéines, This compound sert de lien crucial dans la synthèse des PROTAC (PROteolysis TArgeting Chimeras) . Les PROTAC sont des molécules bifonctionnelles qui recrutent une ligase E3 ubiquitine sur une protéine cible, conduisant à son ubiquitination et à sa dégradation subséquente par le protéasome. Le lien this compound joue un rôle important dans le maintien de la distance appropriée entre la ligase et la protéine cible, ce qui est essentiel pour la formation d'un complexe ternaire fonctionnel.
Techniques de bioconjugaison
This compound: est essentiel dans les stratégies de bioconjugaison où il est utilisé pour fixer diverses biomolécules à des surfaces ou à d'autres molécules . Son groupe tosyle réactif agit comme un excellent groupe partant pour les réactions de substitution nucléophile, permettant la conjugaison de peptides, de protéines ou d'oligonucléotides à des chaînes de PEG. Cela a des applications dans la création de biosenseurs, d'outils de diagnostic et dans la stabilisation d'enzymes et d'autres protéines.
Nanotechnologie
En nanotechnologie, This compound est utilisé pour modifier les propriétés de surface des nanoparticules . La pégylation des nanoparticules améliore leur stabilité, leur solubilité et leur biocompatibilité, ce qui est particulièrement important pour les applications médicales telles que l'imagerie, le diagnostic et comme vecteurs pour l'administration de médicaments.
Diagnostic médical
This compound: les dérivés forment des hydrogels qui sont appliqués dans la fermeture de plaies chirurgicales et l'hémostase . Ces hydrogels se solidifient au contact des fluides corporels, formant une barrière contre les saignements et les infections. Ils sont utilisés dans divers scénarios médicaux, notamment en ophtalmologie et en chirurgie de la colonne vertébrale, et se dégradent naturellement après la cicatrisation de la plaie.
Science des matériaux
En science des matériaux, This compound est utilisé pour modifier les milieux de chromatographie et comme modificateur de phase en électrophorèse capillaire . Il modifie la rétention des macromolécules et maintient leur stabilité structurelle pendant les processus de séparation. Ceci est crucial pour la purification d'échantillons biologiques complexes et l'analyse de grosses biomolécules.
In Vivo
PEG6-Tos has been used in a variety of in vivo studies, including studies of cell migration, cell adhesion, and tissue engineering. It has also been used to study the effects of drugs on the body and to study the effects of gene expression.
In Vitro
PEG6-Tos has been used in a variety of in vitro studies, including studies of cell proliferation, cell differentiation, and gene expression. It has also been used to study the effects of drugs on cells and to study the effects of gene expression.
Mécanisme D'action
Target of Action
PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . It is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Mode of Action
The hydrophilic PEG spacer in this compound increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This allows the this compound to bind to the target protein and the E3 ligase, facilitating the degradation of the target protein .
Pharmacokinetics
The hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially enhance absorption and distribution. The tosyl group being a good leaving group might influence metabolism and excretion
Result of Action
The primary result of the action of this compound is the degradation of the target protein . This can lead to various molecular and cellular effects depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the disease pathway and alleviate disease symptoms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment could potentially affect the stability and reactivity of the tosyl group Additionally, the presence of other molecules could influence the efficacy of this compound, as they could compete with the target protein for binding to the PROTAC
Activité Biologique
PEG6-Tos has been found to have a variety of biological activities. It has been found to inhibit cell adhesion, cell migration, and cell proliferation. It has also been found to inhibit the expression of certain genes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and phosphatases. It has also been found to affect the activity of certain hormones, such as insulin.
Avantages Et Limitations Des Expériences En Laboratoire
PEG6-Tos has a number of advantages over other polymers in terms of its chemical and physical properties. It is highly stable, low in toxicity, and relatively low in cost. However, it is not suitable for use in long-term experiments, as it is not very stable over time.
Orientations Futures
PEG6-Tos has a number of potential future applications. It could be used to study the effects of drugs on the body and to study the effects of gene expression. It could also be used to study the effects of environmental pollutants on the body. Additionally, it could be used to study the effects of nutrition on the body. It could also be used to study the effects of aging on the body. Finally, it could be used to study the effects of radiation on the body.
Analyse Biochimique
Biochemical Properties
PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Molecular Mechanism
It is known that the tosyl group is a good leaving group for nucleophilic substitution reactions . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Propriétés
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O8S/c1-16-2-4-17(5-3-16)26(19,20)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-18/h2-5,18H,6-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSODVVYOWINKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[2,6-di(propan-2-yl)phenyl]carbamoylamino]-3-(1H-indol-3-yl)-2-methyl-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679121.png)

![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)





![4-(2,6-dichlorophenyl)-9-hydroxy-6-(3-(methylamino)propyl)pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione](/img/structure/B1679135.png)
![3,4-dihydro-2H-pyrimido[1,2-c][1,3]benzothiazin-6-imine](/img/structure/B1679137.png)



![Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B1679143.png)
